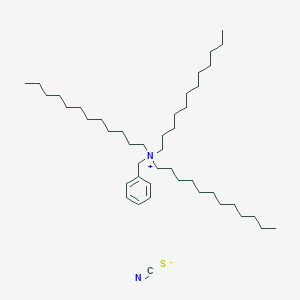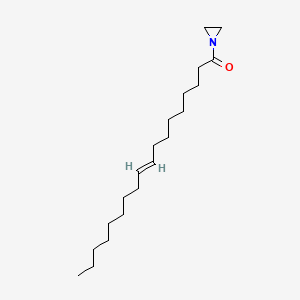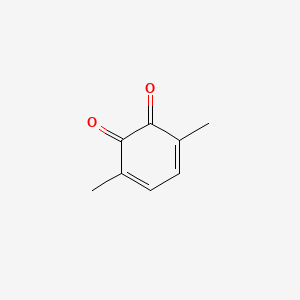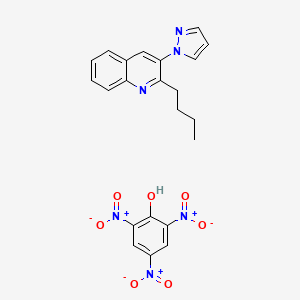![molecular formula C20H36O6Si B14498365 {3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane CAS No. 63074-05-5](/img/structure/B14498365.png)
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane is an organosilicon compound that features both phenoxy and silane functional groupsIts unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane typically involves the reaction of 3-chloropropyltriethoxysilane with 2-(diethoxymethyl)phenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion displaces the chloride ion from the silane compound. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using distillation or chromatography to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked polymeric structures.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often performed in the presence of catalysts such as acids or bases to accelerate the reaction.
Substitution: Requires electrophilic reagents like nitric acid for nitration or halogens for halogenation
Major Products
Hydrolysis: Produces silanols and eventually siloxane polymers.
Condensation: Forms cross-linked siloxane networks.
Substitution: Yields substituted phenoxy derivatives
科学的研究の応用
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of siloxane-based materials, which are employed in coatings, adhesives, and sealants.
Chemistry: Serves as a reagent for the functionalization of surfaces and the modification of polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a coupling agent to improve the adhesion of organic materials to inorganic surfaces
作用機序
The mechanism of action of {3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silane group hydrolyzes to form silanols, which can then condense to form stable siloxane linkages. These reactions are crucial for the compound’s ability to modify surfaces and create cross-linked polymeric structures. The phenoxy group can also participate in various electrophilic aromatic substitution reactions, allowing for further functionalization .
類似化合物との比較
Similar Compounds
Trimethoxysilane: An organosilicon compound with similar hydrolyzable siloxane bonds but lacks the phenoxy group.
(3-Aminopropyl)triethoxysilane: Contains an amine group instead of a phenoxy group, making it useful for different types of surface modifications and applications
Uniqueness
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane is unique due to the presence of both phenoxy and silane functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. The phenoxy group provides additional reactivity and the potential for further functionalization, making it a versatile compound for various applications .
特性
CAS番号 |
63074-05-5 |
|---|---|
分子式 |
C20H36O6Si |
分子量 |
400.6 g/mol |
IUPAC名 |
3-[2-(diethoxymethyl)phenoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C20H36O6Si/c1-6-21-20(22-7-2)18-14-11-12-15-19(18)23-16-13-17-27(24-8-3,25-9-4)26-10-5/h11-12,14-15,20H,6-10,13,16-17H2,1-5H3 |
InChIキー |
CZURUFHIGADCQC-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC=CC=C1OCCC[Si](OCC)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)

![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
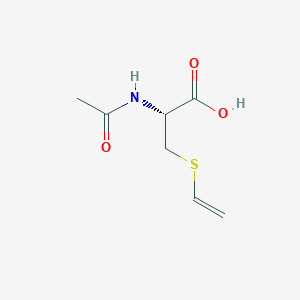
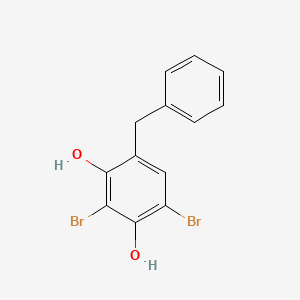
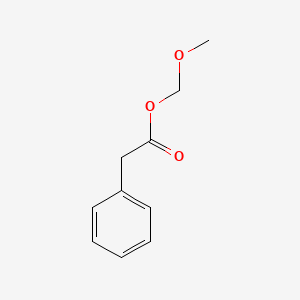
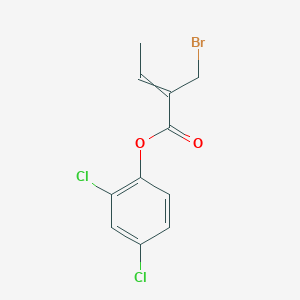
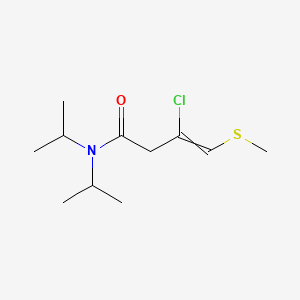
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
